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Compound of Interest

Compound Name: 15-Methylpentacosanal

Cat. No.: B15170675

This in-depth technical guide provides a comprehensive overview of the predicted
spectroscopic data for 15-Methylpentacosanal, a long-chain branched aldehyde. As
experimental data for this specific compound is not readily available in public databases, this
document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The information herein is intended to serve as a valuable resource for
researchers, scientists, and professionals in drug development engaged in the synthesis,
identification, or analysis of this and structurally related molecules.

Predicted Spectroscopic Data

The spectral data presented below are based on computational predictions and established
spectroscopic principles for analogous long-chain aliphatic aldehydes. These values provide a
foundational dataset for the identification and characterization of 15-Methylpentacosanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted chemical shifts for 15-Methylpentacosanal are detailed in the
following tables.

Table 1: Predicted *H NMR Data for 15-Methylpentacosanal (Solvent: CDClI3)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehyde proton (-
9.77 Triplet (t) 1H
CHO)
_ Protons on C2 (a to
2.42 Doublet of triplets (dt) 2H
carbonyl)
] Protons on C3 (B to
1.64 Multiplet (m) 2H
carbonyl)
) Methylene protons in
1.25-1.40 Multiplet (m) ~40H i ) )
the aliphatic chain
_ Methine proton on
1.15 Multiplet (m) 1H
C15
) Methyl protons on
0.92 Triplet (t) 3H
C25
Methyl protons of the
0.87 Doublet (d) 3H

C15-methyl group

Table 2: Predicted 3C NMR Data for 15-Methylpentacosanal (Solvent: CDCls)
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Chemical Shift (8) ppm Assignment

202.9 C1 (Carbonyl carbon)
43.9 Cc2

36.8 C14, C16

32.8 C15

31.9 Cc23

29.7-29.4 Methylene carbons in the aliphatic chain
27.2 C13, C17

22.7 C24

22.1 C3

19.7 C15-Methyl carbon
141 C25

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted
characteristic absorption bands for 15-Methylpentacosanal are listed below.

Table 3: Predicted IR Absorption Bands for 15-Methylpentacosanal
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Wavenumber (cm~?) Intensity Assignment
C-H stretching vibrations of
2955 - 2850 Strong
methyl and methylene groups
) C-H stretching vibration of the
2720 Medium
aldehyde group
C=0 stretching vibration of the
1730 Strong
saturated aldehyde
) C-H bending vibrations of
1465 Medium
methylene groups
] C-H bending vibration of
1375 Medium
methyl groups
Rocking vibration of long
720 Weak

methylene chains

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted major fragments for 15-Methylpentacosanal under electron

ionization (EI) are outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation for 15-Methylpentacosanal

Mass-to-Charge Ratio (m/z)

Interpretation

380 Molecular lon [M]*
379 [M-1]* (loss of H)

362 [M-18]* (loss of H20)
352 [M-28]* (loss of C2Ha)
337 [M-43]* (loss of C3H7)

Characteristic aliphatic fragments

Series of peaks separated by 14 Da (CH-2)

© 2025 BenchChem. All rights reserved.

4/8 Tech Support


https://www.benchchem.com/product/b15170675?utm_src=pdf-body
https://www.benchchem.com/product/b15170675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15170675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic
data for a long-chain aldehyde like 15-Methylpentacosanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 15-Methylpentacosanal is dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

o Data Acquisition: *H and 3C NMR spectra are recorded on a 400 MHz (or higher)
spectrometer.

o 'H NMR: Spectra are acquired with a 90° pulse, a spectral width of 16 ppm, a relaxation
delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans are
averaged to obtain a good signal-to-noise ratio.

o 183C NMR: Spectra are acquired with proton decoupling, a 30° pulse, a spectral width of
240 ppm, and a relaxation delay of 2 seconds.

o Data Processing: The raw data (Free Induction Decay) is processed using appropriate
software. This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the neat sample is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, the
sample can be dissolved in a suitable solvent (e.g., CCls) and placed in a liquid sample cell.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned from 4000 to 400 cm~1. A background
spectrum of the salt plates or the solvent is recorded and automatically subtracted from the
sample spectrum.
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» Data Analysis: The positions of the absorption bands are identified and assigned to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction and Separation: The sample is introduced into a Gas Chromatograph
(GC) coupled to a Mass Spectrometer (MS). A nonpolar capillary column (e.g., DB-1ms) is
used for separation. The GC oven temperature is programmed to start at a low temperature
(e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure elution of the long-
chain aldehyde.

« lonization: Electron lonization (El) at 70 eV is used to fragment the molecules.
¢ Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer.

o Data Analysis: The mass spectrum is analyzed to identify the molecular ion and the
characteristic fragmentation pattern.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis is crucial for systematic structure elucidation.
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Spectroscopic Analysis Workflow

NMR Analysis IR Analysis Mass Spec Analysis

H & 13C NMR Data IR Spectrum Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: A logical workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 15-Methylpentacosanal: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15170675#spectroscopic-data-for-15-
methylpentacosanal-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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